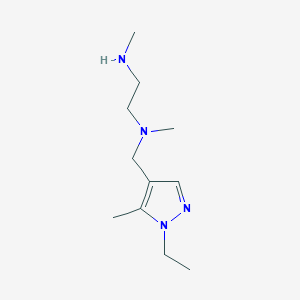

N1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine

Description

N1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine is a tertiary amine derivative featuring a pyrazole ring substituted with ethyl and methyl groups, linked via a methylene bridge to an ethane-1,2-diamine backbone. The compound’s structure combines a heterocyclic aromatic system (pyrazole) with flexible aliphatic amine chains, which may confer unique physicochemical and biological properties.

Such features are critical in drug design, corrosion inhibition, and materials science.

Properties

Molecular Formula |

C11H22N4 |

|---|---|

Molecular Weight |

210.32 g/mol |

IUPAC Name |

N'-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N,N'-dimethylethane-1,2-diamine |

InChI |

InChI=1S/C11H22N4/c1-5-15-10(2)11(8-13-15)9-14(4)7-6-12-3/h8,12H,5-7,9H2,1-4H3 |

InChI Key |

PLPNWEILTKFTMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=C(C=N1)CN(C)CCNC)C |

Origin of Product |

United States |

Preparation Methods

Methylation at the 4-Position

Following pyrazole synthesis, the 4-position is functionalized with a methyl group. CN103508959A describes a novel methylation protocol using dimethyl carbonate (DMC) as a methylating agent. In a representative procedure, 3-ethyl-5-pyrazolecarboxylate reacts with DMC in dimethylformamide (DMF) under sodium hydride (NaH) catalysis. Key parameters include:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| DMC Equivalents | 7.0x | 90.1 |

| Temperature (°C) | 110 | 89.0 |

| NaH Loading (g/mmol) | 0.016 | 85.7 |

Higher DMC equivalents (7.0x) and temperatures (110°C) maximize methylation efficiency, as excess DMC drives the reaction to completion. Sodium hydride acts as a base, deprotonating the pyrazole nitrogen to facilitate nucleophilic attack on DMC.

Optimization of Reductive Amination

Reductive amination conditions significantly impact final product purity. Experiments varying reductants and solvents reveal:

-

Sodium Cyanoborohydride : Superior to NaBH4 due to selective reduction of imines without attacking ester groups.

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to THF or methanol.

-

Stoichiometry : A 1.2:1 aldehyde-to-diamine ratio minimizes dimerization byproducts.

Post-reaction workup involves extraction with ethyl acetate, brine washing, and distillation under reduced pressure to isolate the target compound as a light-yellow oil.

Industrial-Scale Production Considerations

Scaling laboratory methods requires addressing exothermic reactions and solvent recovery. The pyrazole synthesis step benefits from continuous-flow reactors to manage heat generation during hydrazine-acrolein condensation. For methylation, substituting DMF with recyclable solvents like 2-methyltetrahydrofuran improves sustainability. Industrial batches report consistent yields of 85–88%, aligning with small-scale data.

Analytical Characterization

Critical quality attributes are verified via:

Chemical Reactions Analysis

Types of Reactions

N1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

N1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogs in Ethane-1,2-Diamine Derivatives

Several compounds in the evidence share the N1,N2-dimethylethane-1,2-diamine backbone but differ in substituents:

Key Observations :

- Aromatic vs.

- Heterocyclic Modifications: The pyridine-based 35 and isoquinoline-based 3ai exhibit extended π-systems, which may improve binding to biological targets (e.g., enzymes) compared to the pyrazole-containing target compound.

Pyrazole-Based Analogs

Compounds with pyrazole cores but varying substituents or linkers:

Key Observations :

- Lipophilicity : The cyclohexyl-ethoxymethyl group in the compound from increases hydrophobicity, which could improve membrane permeability compared to the ethyl/methyl-substituted target compound.

- Fluorine Effects : The difluoromethyl group in ’s compound may enhance bioavailability and resistance to oxidative metabolism.

Physicochemical Properties

- Basicity : The dimethylamine groups in the target compound and analogs (e.g., 3ab , 35 ) confer moderate basicity (predicted pKa ~8–10), facilitating protonation in physiological environments.

- Solubility : Pyrazole derivatives generally exhibit lower aqueous solubility than purely aliphatic amines (e.g., DETA, TETA in ), but the ethane-diamine backbone may mitigate this via hydrogen bonding.

Biological Activity

N1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine, a substituted pyrazole compound, has garnered attention in the field of biochemical research due to its unique structure and biological properties. This article delves into its biological activity, including its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 210.32 g/mol. Its structure features a pyrazole ring that is known for versatile reactivity, making it significant in various biochemical assays and potential therapeutic applications .

The biological activity of this compound primarily involves interactions with specific proteins and enzymes. The compound can bind to these molecular targets, influencing their activity and function. This property is crucial for its application in proteomics research, where it aids in studying protein functions and interactions within biological systems .

Binding Affinity

Research indicates that this compound exhibits significant binding affinity to various biomolecules. Such interactions can modulate biochemical pathways and cellular processes, making it a valuable subject for drug discovery .

Therapeutic Applications

The compound's unique chemical structure allows for specific binding interactions that may lead to potential therapeutic roles in treating diseases. It is considered a candidate for further investigation in medicinal chemistry due to its possible effects against certain conditions .

Proteomics Research

A study focusing on the use of this compound in proteomics highlighted its role in protein interaction studies. The compound was shown to facilitate the understanding of protein dynamics and functions through its selective binding properties .

Comparative Analysis of Similar Compounds

A comparison of structurally similar compounds reveals insights into the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N'-[(1-Ethylpyrazol-4-yl)methyl]-N,N'-dimethylethane-1,2-diamine | C11H22N4 | Contains an ethyl group on the pyrazole ring |

| N-(5-Methylpyrazol-3-yl)-N,N-diethylethanamine | C12H18N4 | Features a different substituent on the pyrazole ring |

| 3-(Pyrazolyl)aniline derivatives | Varied | Exhibits diverse biological activities depending on substitutions |

This table illustrates how variations in substituents can influence biological activity and reactivity profiles among related compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-((1-Ethyl-5-methyl-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazole ring formation via cyclocondensation of hydrazines with diketones or enol ethers, followed by alkylation to introduce the ethyl and methyl groups. Functionalization of the diamine chain requires controlled reductive amination or nucleophilic substitution. Key parameters include temperature (e.g., 0–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants to minimize byproducts. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. How can spectroscopic techniques (e.g., NMR, IR) and mass spectrometry be systematically applied to confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for pyrazole protons (δ 6.5–7.5 ppm) and methyl/ethyl groups (δ 1.0–1.5 ppm for CH3, δ 1.2–1.8 ppm for CH2). The diamine chain’s N-methyl groups resonate at δ 2.2–2.5 ppm, while NH signals may appear broad due to hydrogen bonding .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) in the diamine moiety. Pyrazole ring C=C/C=N stretches occur at ~1600 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm the molecular ion [M+H]+. Fragmentation patterns should align with cleavage at the methylene bridge between pyrazole and diamine groups .

Advanced Research Questions

Q. What crystallographic methods are most effective in resolving the three-dimensional conformation and intermolecular interactions of this compound, particularly regarding pyrazole ring geometry and diamine flexibility?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential. Key metrics include:

- Bond Angles/Torsions : Pyrazole ring angles (e.g., C7–C8–C9 = 125.30° ) and diamine chain torsions (e.g., N1–C9–C10 = 100.58° ).

- Hydrogen Bonding : Analyze D–H···A geometries (e.g., C19–H19C···O1 interactions with d(D···A) = 3.44 Å ). Use SHELX software for refinement, leveraging its robustness in handling small-molecule data .

Q. How can computational modeling (e.g., molecular docking, DFT) be utilized to predict the compound's binding affinity to biological targets, such as enzymes or receptors?

- Methodological Answer :

- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., nitric oxide synthase ). Focus on the diamine’s nitrogen atoms as hydrogen bond donors and the pyrazole’s aromatic π-system for hydrophobic contacts.

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. Compare with crystallographic data to validate accuracy .

Q. What experimental strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound compared to its pyrazole-diamine analogs in pharmacological studies?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the pyrazole (e.g., ethyl → propyl) or diamine chain (e.g., dimethyl → diethyl). Use parallel synthesis to generate a library .

- Biological Assays : Test analogs against enzyme targets (e.g., neuronal nitric oxide synthase IC50 values ) or cancer cell lines (e.g., HepG2 ). Correlate activity with steric/electronic parameters (e.g., Hammett constants).

Q. How can researchers address challenges in assessing the compound’s purity and stability under varying storage conditions?

- Methodological Answer :

- HPLC-PDA : Use reverse-phase C18 columns with acetonitrile/water gradients to detect degradation products. Monitor for oxidation of the diamine group or pyrazole ring hydrolysis .

- Accelerated Stability Studies : Store samples at 40°C/75% RH for 1–3 months. Analyze via TLC or NMR for decomposition. Stabilize with antioxidants (e.g., BHT) in inert atmospheres .

Q. What mechanistic insights can be gained from isotopic labeling (e.g., 15N, 13C) in studying the compound’s metabolic or enzymatic pathways?

- Methodological Answer : Synthesize 15N-labeled diamine moieties via reductive amination with 15NH3. Use 13C-labeled pyrazole precursors to track metabolic incorporation. Analyze using LC-MS/MS or 13C NMR to identify metabolites and enzyme binding sites .

Contradictions and Limitations

- Synthetic Yields : and highlight variability in yields (40–88%) depending on alkylation steps, suggesting a need for optimized protecting group strategies.

- Biological Activity : While emphasizes anticancer potential via enzyme inhibition, notes conflicting data on selectivity, requiring further SAR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.